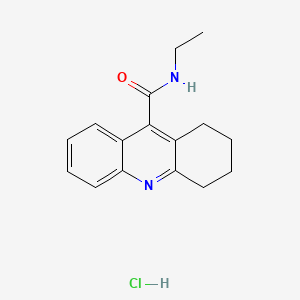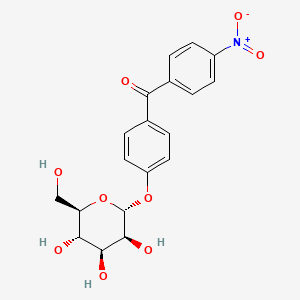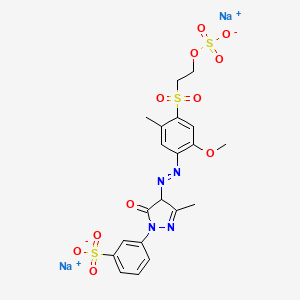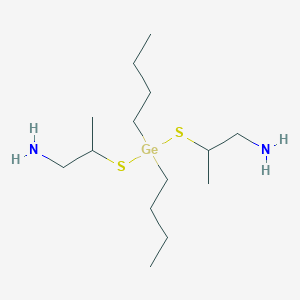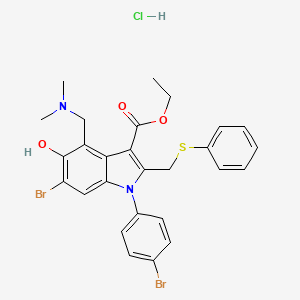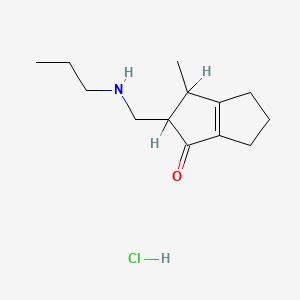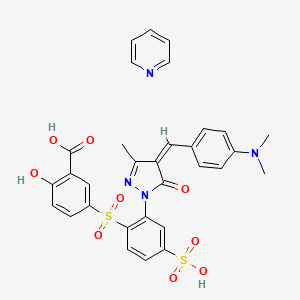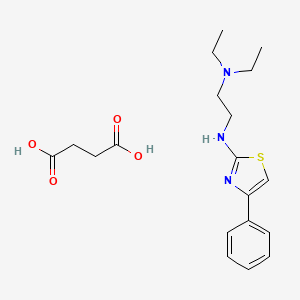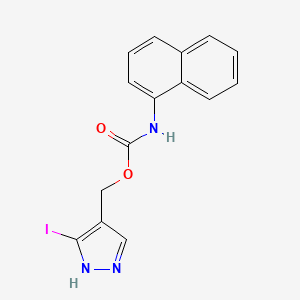
Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a carbamic acid ester linked to a naphthalene ring and a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by iodination at the 3-position. The naphthalenyl carbamic acid ester is then synthesized separately and coupled with the iodinated pyrazole under appropriate conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the iodine to a less reactive form.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyl oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The iodine atom in the pyrazole ring may play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler ester with different applications and reactivity.
Carbamic acid, 1-naphthalenyl-, methyl ester: Lacks the pyrazole ring and iodine substitution, leading to different chemical properties and applications
Uniqueness
Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester is unique due to its combination of a naphthalene ring, a pyrazole ring with an iodine atom, and a carbamic acid ester. This unique structure imparts specific chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
115547-78-9 |
|---|---|
Molecular Formula |
C15H12IN3O2 |
Molecular Weight |
393.18 g/mol |
IUPAC Name |
(5-iodo-1H-pyrazol-4-yl)methyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H12IN3O2/c16-14-11(8-17-19-14)9-21-15(20)18-13-7-3-5-10-4-1-2-6-12(10)13/h1-8H,9H2,(H,17,19)(H,18,20) |
InChI Key |
OJRULLPXRQYZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=C(NN=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



